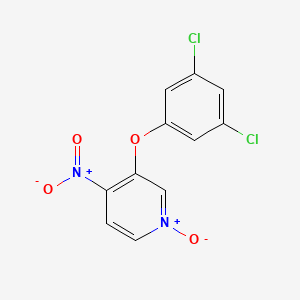![molecular formula C20H10N2 B14233057 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-03-8](/img/structure/B14233057.png)
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound with the molecular formula C20H10N2 This compound is characterized by its unique structure, which includes a cyanophenyl group, a hexene chain, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or boronate ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its robustness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can participate in various pathways depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different position of the cyanophenyl group.
2-[(3E)-6-(3-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Another isomer with a different configuration.
Uniqueness
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
823227-03-8 |
|---|---|
Formule moléculaire |
C20H10N2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-[6-(3-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10N2/c21-15-18-10-7-9-17(14-18)8-3-1-2-4-11-19-12-5-6-13-20(19)16-22/h1-2,5-7,9-10,12-14H |
Clé InChI |
NKPJNYOQNCKBOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC(=CC=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
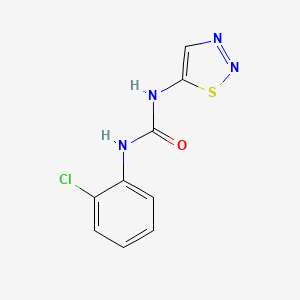
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)


![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
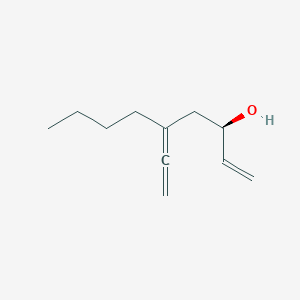
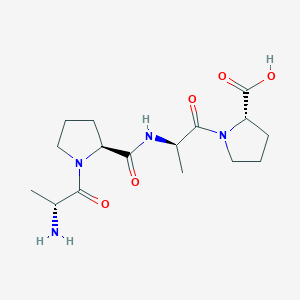
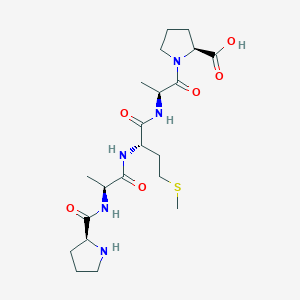
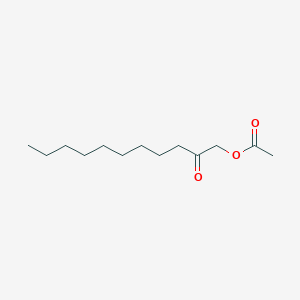
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
